molecular formula C17H18N5O6P B1213327 N6 benzyl-cAMP CAS No. 32115-08-5

N6 benzyl-cAMP

Cat. No.: B1213327
CAS No.: 32115-08-5
M. Wt: 419.3 g/mol
InChI Key: GDDBIAMRTVTOBL-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6 benzyl-cAMP typically involves the modification of cyclic AMP at the N6 position. One common method includes the reaction of cyclic AMP with benzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the benzyl group . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N6 benzyl-cAMP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various benzyl derivatives and substituted analogues, which can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific modification at the N6 position, which enhances its lipophilicity and membrane permeability. This makes it a potent and selective activator of PKA, with minimal effects on other cyclic AMP-dependent pathways . Its unique properties make it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

32115-08-5

Molecular Formula

C17H18N5O6P

Molecular Weight

419.3 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-[6-(benzylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C17H18N5O6P/c23-13-14-11(7-26-29(24,25)28-14)27-17(13)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23H,6-7H2,(H,24,25)(H,18,19,20)/t11-,13-,14-,17-/m1/s1

InChI Key

GDDBIAMRTVTOBL-LSCFUAHRSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)O)OP(=O)(O1)O

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)O)OP(=O)(O1)O

Synonyms

N(6)-benzyl cAMP
N(6)-benzyl cyclic AMP
N(6)-benzyl-cyclic adenosine 5'-monophosphate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.